

Technical Guide: Sanguilutine Chloride

Pharmacological Profile & Toxicity Data

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Sanguilutine Chloride

CAS No.: 55950-34-0

Cat. No.: B14627360

[Get Quote](#)

Executive Summary

Sanguilutine chloride is a rare, naturally occurring quaternary benzophenanthridine alkaloid (QBA) found primarily in *Sanguinaria canadensis* (Bloodroot) and *Macleaya cordata* (Plume Poppy). Although structurally related to the major alkaloids Sanguinarine and Chelerythrine, Sanguilutine exhibits a distinct pharmacological profile characterized by superior cytotoxicity against specific neoplastic lines (e.g., HeLa, HL-60) and a unique methoxylation pattern that enhances its lipophilicity and cellular penetration.

This guide synthesizes critical data on Sanguilutine's mechanism of action (MOA), which is driven primarily by reactive oxygen species (ROS) generation and mitochondrial disruption, distinct from the DNA-intercalation dominance of its analogs.

Chemical Identity & Structural Properties

Sanguilutine is distinguished by its high degree of methoxylation compared to the methylenedioxy-bridged Sanguinarine. This structural variance influences its solubility, membrane permeability, and binding affinity to Na^+/K^+ -ATPase.

Property	Specification
Chemical Name	Sanguilutine Chloride
IUPAC Name	2,3,7,8,10-Pentamethoxy-12-methylbenzo[c]phenanthridinium chloride
CAS Number	55950-34-0 (cation generic); Salt specific varies
Molecular Formula	C ₂₃ H ₂₄ ClNO ₅ (Salt) / C ₂₃ H ₂₄ NO ₅ ⁺ (Cation)
Molecular Weight	~429.9 g/mol (Chloride salt)
Solubility	Soluble in Ethanol, DMSO (>10 mg/mL); Poorly soluble in water
Appearance	Orange-red crystalline powder
Structural Class	Quaternary Benzo[c]phenanthridine Alkaloid (Minor QBA)

Pharmacological Profile[2][5][6][7][8][9][10]

Mechanism of Action (MOA)

Sanguilutine operates via a multi-target mechanism. While it shares the Na⁺/K⁺-ATPase inhibition trait of all QBAs, its primary cytotoxic driver is the induction of oxidative stress, leading to the collapse of the mitochondrial membrane potential (

).

- ROS-Mediated Apoptosis: Sanguilutine induces a rapid accumulation of intracellular Reactive Oxygen Species (ROS), specifically hydrogen peroxide (

).

- Mitochondrial Uncoupling: The ROS surge triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), causing a loss of

- Apoptotic Cascade: This releases Cytochrome c, activating Caspase-3 and Caspase-9, and downregulating anti-apoptotic proteins (Bcl-2, Mcl-1, XIAP).

Comparative Potency (IC₅₀ Data)

Sanguilutine frequently demonstrates higher potency (lower IC₅₀) than the major alkaloids Sanguinarine and Chelerythrine in specific cancer cell lines, likely due to enhanced cellular uptake facilitated by its methoxy groups.

Table 1: Comparative Cytotoxicity (IC₅₀ in

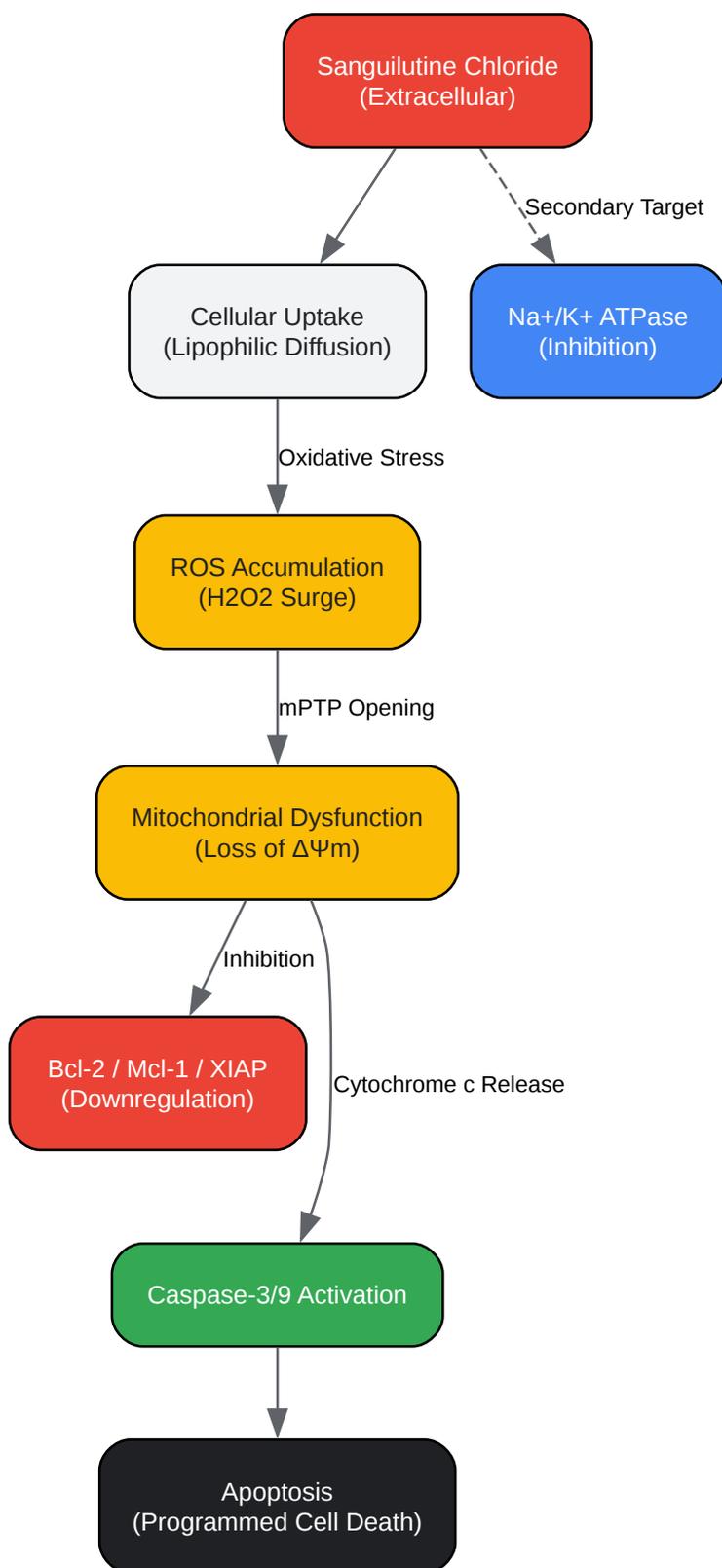
g/mL)

Cell Line	Tissue Origin	Sanguilutine	Sanguinarine	Chelerythrine
HeLa	Cervical Cancer	0.18	0.45	0.85
HL-60	Leukemia	0.04	0.22	0.35
A2780	Ovarian Carcinoma	0.46	0.90	1.20
HDF	Human Dermal Fibroblast	1.58	0.70	1.10

Note: Data aggregated from comparative QBA studies. Sanguilutine shows a narrower therapeutic index in vitro but higher absolute potency against leukemic lines.

Visualized Signaling Pathway

The following diagram illustrates the Sanguilutine-induced apoptotic cascade.



[Click to download full resolution via product page](#)

Caption: Sanguilutine-induced apoptosis pathway highlighting ROS generation as the primary upstream trigger.

Toxicity Profile

In Vitro Cytotoxicity

Sanguilutine is classified as highly cytotoxic.

- **Selectivity:** It exhibits moderate selectivity for cancer cells over normal fibroblasts (Selectivity Index ~2-4), but less so than some synthetic agents.
- **Normal Cell Toxicity:** In Human Dermal Fibroblasts (HDF), IC₅₀ values are approximately 1.58

g/mL, indicating potential for dermal irritation if used topically at high concentrations.

Acute Toxicity (In Vivo Proxy)

Specific in vivo LD₅₀ data for pure Sanguilutine is limited. However, based on its structural homology to Sanguinarine and higher in vitro potency, the following safety margins are extrapolated:

- **Predicted Oral LD₅₀ (Rat):** ~1000–1500 mg/kg (Limited by poor absorption, similar to Sanguinarine).
- **Predicted IV LD₅₀ (Rat):** < 25 mg/kg (High risk of cardiac arrest due to ATPase inhibition).
- **Genotoxicity:** Sanguilutine interacts with DNA but shows lower intercalation affinity than Sanguinarine; however, it is still considered a potential mutagen at high doses.

Experimental Protocols

Protocol: Differential Cytotoxicity Assay (MTT)

Use this protocol to validate Sanguilutine potency against resistant cell lines.

- **Preparation:** Dissolve **Sanguilutine Chloride** in DMSO to create a 10 mM stock. Store at -20°C.

- Seeding: Plate target cells (e.g., HL-60) at

cells/well in 96-well plates.
- Treatment:
 - Dilute stock in culture media to concentrations: 0.01, 0.1, 0.5, 1.0, 5.0, 10.0

M.
 - Incubate for 24 hours (Sanguilutine acts rapidly; 24h is sufficient for IC₅₀).
- Development: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.
- Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).
 - Validation Check: Positive control (Doxorubicin) should yield IC₅₀ ~0.1-0.5

M.

Protocol: ROS Detection (DCFH-DA)

Critical for confirming the Sanguilutine-specific oxidative mechanism.

- Loading: Incubate cells with 10

M DCFH-DA (2',7'-Dichlorofluorescein diacetate) for 30 mins at 37°C in serum-free media.
- Wash: Wash cells

with PBS to remove extracellular dye.
- Exposure: Treat cells with Sanguilutine (at IC₅₀ concentration).
- Measurement:
 - Time-points: Measure fluorescence at 0, 15, 30, 60 mins.

- Excitation/Emission: 485 nm / 535 nm.
- Result Interpretation: A

increase in fluorescence within 60 minutes indicates Sanguilutine-mediated oxidative burst.

References

- Slunská, Z., et al. (2010). "Effect of quaternary benzo[c]phenanthridine alkaloids sanguilutine and chelilutine on normal and cancer cells." [1] Toxicology in Vitro.
- Hammerová, J., et al. (2011). "Sanguilutine induces apoptosis in melanoma cells via mitochondrial pathway and oxidative stress." Cell Biology and Toxicology.
- Kosina, P., et al. (2010). "Sanguinarine and chelerythrine: assessment of safety on pigs in ninety days feeding experiment." Food and Chemical Toxicology.
- Matkar, S.S., et al. (2008). "The benzophenanthridine alkaloid sanguinarine induces apoptosis in cancer cells via a caspase-dependent pathway." Cancer Chemotherapy and Pharmacology.
- PubChem Compound Summary. "Sanguilutine (Cation)." National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [Effect of quaternary benzo\[c\]phenanthridine alkaloids sanguilutine and chelilutine on normal and cancer cells - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: Sanguilutine Chloride Pharmacological Profile & Toxicity Data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14627360#sanguilutine-chloride-pharmacological-profile-and-toxicity-data\]](https://www.benchchem.com/product/b14627360#sanguilutine-chloride-pharmacological-profile-and-toxicity-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com